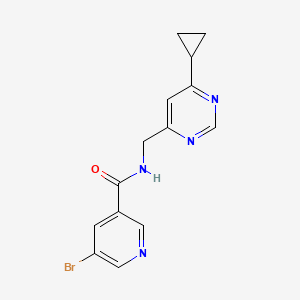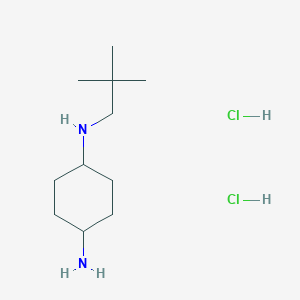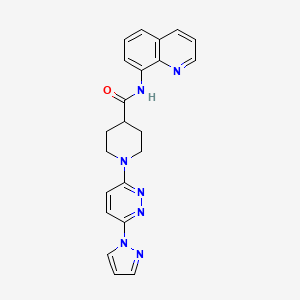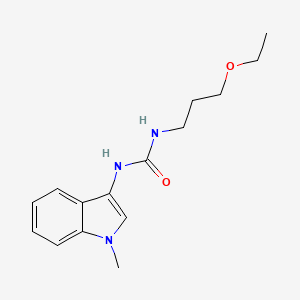
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as EPI-M, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have promising effects on various physiological and biochemical processes, making it a valuable tool for studying these processes in both in vitro and in vivo settings.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and structural characterization of compounds similar to 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea involve complex procedures. For example, a related compound was synthesized and its structure was determined using techniques like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The study found that the compound crystallizes in the monoclinic space group, and its antitumor activity was analyzed through MTT assay, which indicates the potential biomedical applications of such compounds (Hu et al., 2018).
Biological Activity and Applications
Antitumor Activities
The title compound from the aforementioned study exhibited antitumor activities, which were explored through in vitro assays. Such activities underline the potential of these compounds in the development of new anticancer drugs. The interactions of the compound with CDK4 protein were also analyzed to understand its mechanism of action (Hu et al., 2018).
Enzyme Inhibition and Anticancer Investigations
Various urea derivatives, including those structurally related to 1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea, have been synthesized and subjected to enzyme inhibition assays for urease, β-glucuronidase, and snake venom phosphodiesterase. Some compounds showed significant inhibition percentages, indicating their potential in therapeutic applications. Additionally, the in vitro anticancer activity of these compounds was observed against a prostate cancer cell line, highlighting their potential in cancer treatment (Mustafa et al., 2014).
properties
IUPAC Name |
1-(3-ethoxypropyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-20-10-6-9-16-15(19)17-13-11-18(2)14-8-5-4-7-12(13)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBFPCRWODNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)

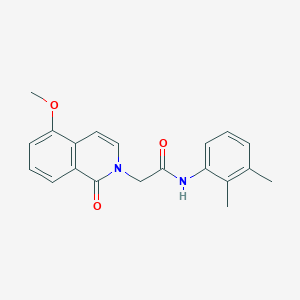
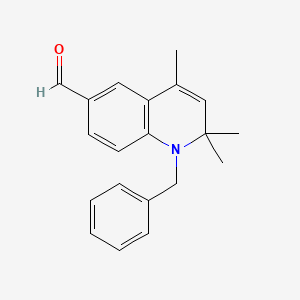
![N-[4-(difluoromethoxy)phenyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2804559.png)
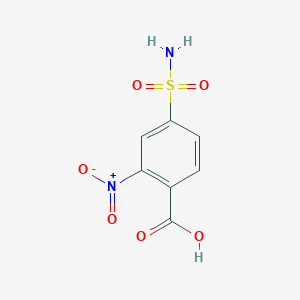
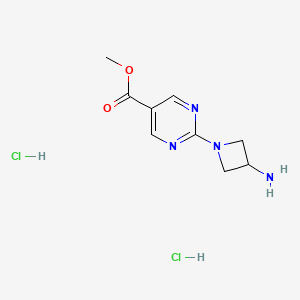
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2804564.png)

![5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B2804566.png)
![Tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate](/img/structure/B2804567.png)
